
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C27H36N2O3 and its molecular weight is 436.596. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
- Study 1: In a study conducted by Balderson et al. (2007), related compounds to "1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone" exhibited bifurcated intra- and intermolecular hydrogen bonding. This research highlighted the significance of hydrogen-bonded ring formation and weak interactions in stabilizing crystal structures Balderson et al., 2007.
Bioactivity and Synthesis
- Study 2: Masila et al. (2020) explored the synthesis of pyrrolidine derivatives with biological relevance, including compounds structurally related to the specified chemical. These compounds showed activity against fungi and bacteria, underscoring their potential in the pharmaceutical industry Masila et al., 2020.
Catalytic Behavior
- Study 3: Sun et al. (2007) investigated a related compound, focusing on its use in catalyzing reactions involving iron and cobalt complexes. This research is significant for understanding the compound's role in ethylene reactivity and potential industrial applications Sun et al., 2007.
Synthesis and Antibacterial Activity
- Study 5: Merugu et al. (2010) described the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating their antibacterial activities. This research provides insights into the chemical's potential use in creating new antibacterial agents Merugu et al., 2010.
Antiallergy Activity
- Study 6: Walsh et al. (1989) synthesized a series of piperidines similar to the specified compound and evaluated their antiallergy activity. This study contributes to understanding the compound's potential therapeutic applications Walsh et al., 1989.
Synthesis and Luminescence
- Study 14: Li et al. (2015) investigated the synthesis and luminescence of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers. This research provides insights into the potential applications of the compound in crystal engineering and luminescent property development Li et al., 2015.
Antibacterial and Antimycobacterial Activity
- Study 19: Nural et al. (2018) synthesized and evaluated methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for antimicrobial activity. This research highlights the compound's potential as a base structure for developing new antimicrobial agents Nural et al., 2018.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-2-32-26-12-10-22(11-13-26)19-27(30)28-17-14-24(15-18-28)29-16-6-9-25(29)21-31-20-23-7-4-3-5-8-23/h3-5,7-8,10-13,24-25H,2,6,9,14-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGJVMKSFRMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



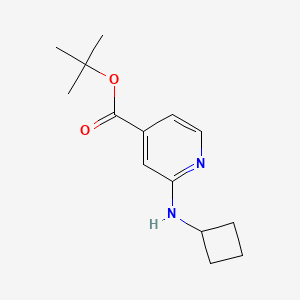
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)
![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)
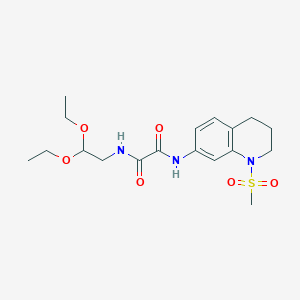
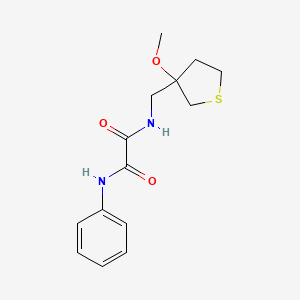
![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)
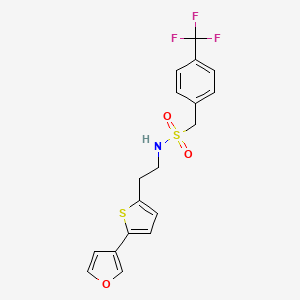

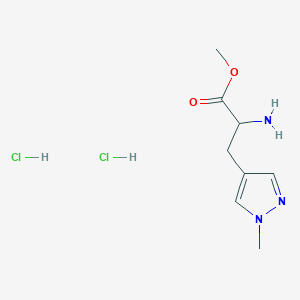
![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)